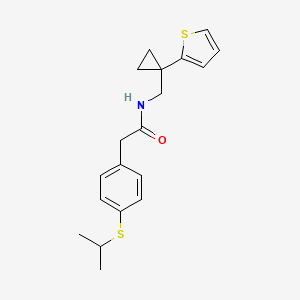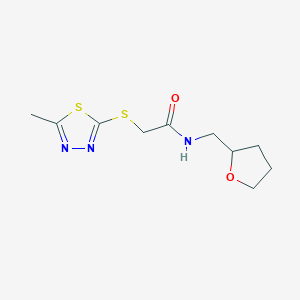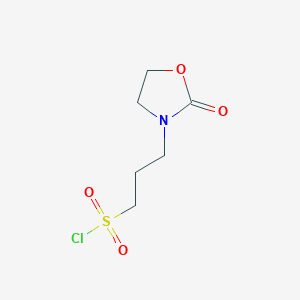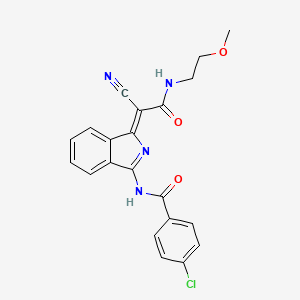
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic compound characterized by its unique structural arrangement of isopropylthio, thiophene, and cyclopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:
Starting Material Preparation: : Synthesis begins with the preparation of 4-isopropylthiophenyl acetate and 1-(thiophen-2-yl)cyclopropylmethylamine.
Amide Bond Formation: : The core reaction is the formation of the amide bond. This can be achieved through various methods such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production:
Optimization: : The process is optimized to minimize steps and maximize yield.
Catalysts and Solvents: : Selection of environmentally friendly solvents and reusable catalysts is prioritized to align with green chemistry principles.
Purification: : High-performance liquid chromatography (HPLC) or recrystallization methods are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : Oxidative cleavage of thiophene rings.
Reduction: : Hydrogenation of the cyclopropyl ring.
Substitution: : Nucleophilic substitutions on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Employing oxidants like potassium permanganate under acidic conditions.
Reduction: : Using palladium on carbon (Pd/C) as a catalyst in hydrogen gas.
Substitution: : Halogenation reagents like N-bromosuccinimide for introducing bromine atoms.
Major Products
Oxidative Cleavage: : Produces simpler thiophene derivatives.
Hydrogenation: : Results in reduced analogs with saturated cyclopropyl rings.
Halogenation: : Yields halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: : Used as intermediates in synthesizing more complex molecules.
Catalyst Development: : Investigated for its role in catalytic cycles due to its unique structure.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Pharmacological Potential: : Explored for its effects on various biological targets, including anti-inflammatory and analgesic properties.
Industry
Material Science: : Used in developing new materials with specific electronic or photonic properties.
Polymer Chemistry: : A potential monomer for synthesizing specialized polymers.
Mecanismo De Acción
Molecular Targets
Enzyme Binding: : Binds to specific enzyme active sites, inhibiting their function.
Receptor Interaction: : Modulates receptor pathways, influencing cellular responses.
Pathways Involved
Signal Transduction: : Affects signal transduction pathways, potentially altering cellular behavior.
Metabolic Pathways: : Interferes with metabolic enzymes, leading to changes in metabolite levels.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(methylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide: : Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propionamide: : Differing only in the acyl group, which is a propionamide rather than an acetamide.
Uniqueness
Structural Specificity: : The specific arrangement of isopropylthio and thiophene rings imparts unique chemical and physical properties, differentiating it from other related compounds.
Biological Activity: : Exhibits distinct pharmacological profiles compared to its analogs, making it a valuable molecule for drug discovery and development.
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-14(2)23-16-7-5-15(6-8-16)12-18(21)20-13-19(9-10-19)17-4-3-11-22-17/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTATTWLBTUXXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide](/img/structure/B2984152.png)

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)
![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)

